molecular formula C18H18N2O2S B12473998 1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

Cat. No.: B12473998
M. Wt: 326.4 g/mol
InChI Key: NLSCWBJYYSFMBG-UHFFFAOYSA-N
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Description

1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone is an organic compound with a complex structure It is characterized by the presence of a methoxynaphthalene moiety, a sulfanylidene group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone typically involves multiple steps. One common method involves the reaction of 2-methoxynaphthalene with a suitable acetylating agent to form 1-(2-methoxynaphthalen-1-yl)ethanone. This intermediate is then reacted with a thiourea derivative under acidic conditions to form the desired dihydropyrimidinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The methoxynaphthalene moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanylidene group can form covalent bonds with target proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone is unique due to the presence of the dihydropyrimidinone core, which imparts distinct chemical and biological properties. This core structure is not present in the simpler analogs, making this compound a valuable target for further research and development.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

InChI

InChI=1S/C18H18N2O2S/c1-10-15(11(2)21)17(20-18(23)19-10)16-13-7-5-4-6-12(13)8-9-14(16)22-3/h4-9,17H,1-3H3,(H2,19,20,23)

InChI Key

NLSCWBJYYSFMBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC3=CC=CC=C32)OC)C(=O)C

Origin of Product

United States

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